3-Bromocyclohex-2-enone
Overview
Description
3-Bromocyclohex-2-enone is an organic compound with the molecular formula C6H7BrO It is a brominated derivative of cyclohexenone and is characterized by the presence of a bromine atom at the third position of the cyclohexenone ring
Mechanism of Action
Target of Action
3-Bromocyclohex-2-enone is a chemical compound with the molecular formula C6H7BrO The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been used as a reagent for the α-arylation of lactams , suggesting that it may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and the impact of a specific compound on these pathways can vary widely depending on the compound’s structure, targets, and mode of action .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent changes in cellular functions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and function . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromocyclohex-2-enone typically involves the bromination of cyclohex-2-enone. One common method includes the use of hydrogen bromide and bromine in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
- Cyclohex-2-enone (15.0 g, 156 mmol) is dissolved in dichloromethane (150 mL).
- Hydrogen bromide (48% aqueous solution, 3.6 mL) is added dropwise at -45°C.
- Bromine (9.0 mL) is then added dropwise until the orange-red color persists.
- Pyridine (25.5 mL) is added dropwise, and the mixture is allowed to warm to room temperature before being heated to reflux for 1 hour.
- The reaction mixture is then worked up by washing with sodium thiosulfate, hydrochloric acid, and water, followed by drying and concentration to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromocyclohex-2-enone undergoes various types of chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
- Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
- Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
- Nucleophilic Substitution: Formation of substituted cyclohexenones.
- Reduction: Formation of cyclohexenols.
- Oxidation: Formation of cyclohexenone derivatives with higher oxidation states.
Scientific Research Applications
3-Bromocyclohex-2-enone has several applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored as a potential drug candidate for the treatment of inflammatory diseases and cancer. Clinical trials are underway to determine its safety and efficacy in humans.
- Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
3-Bromocyclohex-2-enone can be compared with other brominated cyclohexenones and related compounds:
- 3-Chlorocyclohex-2-enone: Similar reactivity but with chlorine instead of bromine.
- 3-Iodocyclohex-2-enone: More reactive due to the larger size and lower bond dissociation energy of iodine.
- Cyclohex-2-enone: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromocyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYYHGYVHWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450018 | |
Record name | 3-Bromocyclohex-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-81-9 | |
Record name | 3-Bromocyclohex-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-Bromocyclohex-2-enone chosen as a reactant in the synthesis of styrylcyclohex-2-enones?
A1: The research aimed to synthesize various styrylcyclohex-2-enones, which are precursors to 2,3-dihydro-1H-phenanthren-4-ones. This compound served as a suitable reactant in this synthesis due to its reactivity. The research paper specifically explored the use of both 3-chlorocyclohex-2-enone and this compound in Heck reactions with various styrenes []. The study found that both halides yielded the desired dienone product in good yield [].
Q2: What are the advantages of using 3-Chlorocyclohex-2-enone over this compound in this specific synthesis?
A2: While both 3-chlorocyclohex-2-enone and this compound effectively yielded the desired dienone product, the research highlights the practical advantage of using the chloro compound. Due to its easier accessibility, 3-chlorocyclohex-2-enone was chosen for the subsequent synthesis of various styrylcyclohex-2-enones []. This choice demonstrates a focus on practicality and resource optimization in chemical synthesis.
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